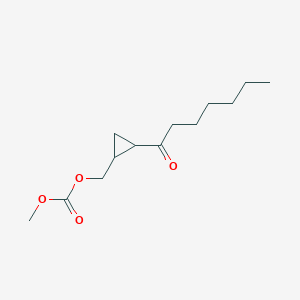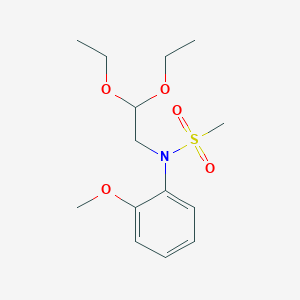![molecular formula C10H8OS B14379816 2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one CAS No. 88050-59-3](/img/structure/B14379816.png)
2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one is an organic compound that features a seven-membered ring with three conjugated alkene groups and a ketone group. This compound is a derivative of tropone, which is known for its non-benzenoid aromatic properties .
Preparation Methods
The synthesis of 2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common route involves the selenium dioxide oxidation of cycloheptatriene . Another method includes the indirect synthesis from tropinone via a Hofmann elimination followed by bromination . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as bromine for electrophilic substitution.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted cycloheptatrienones .
Scientific Research Applications
2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one exerts its effects involves its interaction with molecular targets through its conjugated alkene and ketone groups. These interactions can influence various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one can be compared with other similar compounds such as:
Properties
CAS No. |
88050-59-3 |
|---|---|
Molecular Formula |
C10H8OS |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-prop-2-ynylsulfanylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H8OS/c1-2-8-12-10-7-5-3-4-6-9(10)11/h1,3-7H,8H2 |
InChI Key |
KRPXWDCPRVXPID-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=CC=CC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)

![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)






